Quinoline, 4-methyl-2-(3-pyridinyl)-
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Overview
Description
Quinoline, 4-methyl-2-(3-pyridinyl)- is a heterocyclic aromatic organic compound that combines the structural features of quinoline and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(3-pyridinyl)quinoline can be achieved through various methods. One common approach involves the modified Kametani reaction protocol. This method typically includes the condensation of appropriate starting materials under specific conditions to form the desired quinoline derivative . For instance, the reaction of 2-aminobenzophenone with 3-pyridinecarboxaldehyde in the presence of a catalyst can yield 4-methyl-2-(3-pyridinyl)quinoline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(3-pyridinyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which can have different biological activities .
Scientific Research Applications
4-methyl-2-(3-pyridinyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has shown promise in the development of new chemotherapeutic drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-(3-pyridinyl)quinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell cycle arrest and apoptosis. The compound’s ability to selectively target cancer cells makes it a valuable candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(2-pyridinyl)quinoline
- 4-methyl-2-(4-pyridinyl)quinoline
Comparison
Compared to its analogs, 4-methyl-2-(3-pyridinyl)quinoline exhibits unique biological activities, particularly its selective cytotoxicity against certain cancer cell lines. This selectivity is attributed to its specific molecular interactions and the structural arrangement of the quinoline and pyridine rings .
Properties
CAS No. |
609354-46-3 |
---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-methyl-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C15H12N2/c1-11-9-15(12-5-4-8-16-10-12)17-14-7-3-2-6-13(11)14/h2-10H,1H3 |
InChI Key |
UNRNPTIRCDAFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CN=CC=C3 |
Origin of Product |
United States |
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